molecular formula C6H7F7O2 B3040816 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol CAS No. 243139-59-5

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol

Cat. No. B3040816
CAS RN: 243139-59-5
M. Wt: 244.11 g/mol
InChI Key: IIBSDQLPUUEGOR-UHFFFAOYSA-N
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Description

“4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol” is a chemical compound with the molecular formula C6H7F7O . It is also known by other names such as 1-Pentanol, 4,5,5,5-tetrafluoro-4- (trifluoromethyl)- [ACD/Index Name], 4,5,5,5-Tetrafluor-4- (trifluormethyl)-1-pentanol [German] [ACD/IUPAC Name], and 4,5,5,5-Tétrafluoro-4- (trifluorométhyl)-1-pentanol [French] [ACD/IUPAC Name] .


Molecular Structure Analysis

The molecular structure of “4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol” consists of 6 carbon atoms, 7 hydrogen atoms, 7 fluorine atoms, and 1 oxygen atom . The average mass of the molecule is 228.108 Da and the monoisotopic mass is 228.038513 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol” are not explicitly mentioned in the available resources .

Scientific Research Applications

Materials Science and Surface Chemistry

In the field of materials science, fluoroether-substituted styrene-based materials have been developed, showcasing low surface energy due to the fluorinated side chains. These materials, synthesized from derivatives similar to 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol, demonstrate significant advancements in creating surfaces with tailored wetting properties. The synthesized polymers exhibit glass transitions that vary with molecular weight, indicating their potential for diverse applications in coatings and surface treatments (Borkar et al., 2004).

Catalysis and Organic Reactions

In catalysis, derivatives of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol have been utilized in the oxidation of alkanes, demonstrating the role of fluorinated compounds in enhancing catalytic efficiency. The study of manganese(III) porphyrin catalysts, for instance, provides insights into the mechanism of alkane oxidation, highlighting the influence of fluorinated ligands on the selectivity and yield of the oxidation products (Smith et al., 2006).

Photophysical Properties

The development of europium complexes using beta-diketones that include fluoroalkyl groups similar to those in 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol has led to the synthesis of compounds with intriguing photophysical properties. These complexes, characterized by their red emissions, offer potential applications in luminescent materials and optical devices. The study of these europium complexes highlights the role of fluorinated ligands in tuning the photophysical properties of coordination compounds (Raj et al., 2008).

Safety and Hazards

“4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

As for future directions, “4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol” is used in laboratory chemicals and in the manufacture of substances for scientific research and development . Its future applications would depend on the results of ongoing and future research studies.

properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O2/c7-4(2-1-3-14,5(8,9)10)15-6(11,12)13/h14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSDQLPUUEGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(OC(F)(F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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